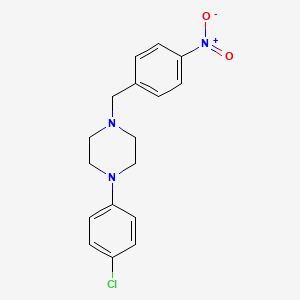
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its unique pharmacological properties.
Mecanismo De Acción
MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are located in the central nervous system. These receptors are involved in the regulation of mood, anxiety, and appetite. By binding to these receptors, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine modulates the activity of serotonin, a neurotransmitter that plays a crucial role in these processes. The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include increased heart rate, blood pressure, and body temperature, as well as alterations in mood, behavior, and cognition. The precise nature of these effects depends on the dose, route of administration, and individual susceptibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCPP has several advantages as a research tool, including its well-established mechanism of action, high potency, and selectivity for specific serotonin receptors. It can be used to study the role of serotonin in various physiological and pathological processes, as well as to develop new therapeutic agents for psychiatric disorders. However, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine also has several limitations, including its potential for toxicity, adverse effects, and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, including the development of new therapeutic agents based on its pharmacological profile, the elucidation of its molecular mechanism of action, and the exploration of its potential as a tool for studying the brain and behavior. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine in human subjects, as well as to investigate its potential for abuse and dependence.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, or 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, is a psychoactive drug that has gained popularity as a research tool due to its unique pharmacological properties. It acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors, and has shown potential as a therapeutic agent for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as to explore its potential for future applications.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds under reflux conditions and yields 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
MCPP has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including anxiety, depression, and obsessive-compulsive disorder (OCD). It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This mechanism of action is thought to underlie its anxiogenic and antidepressant effects.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZYBOREOCHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-methylbenzoyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)

![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)
![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)

![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)
![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)
![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)